molecular formula C12H20O B578943 6-Oxadispiro[4.1.4~7~.2~5~]tridecane CAS No. 179-59-9

6-Oxadispiro[4.1.4~7~.2~5~]tridecane

Cat. No.: B578943
CAS No.: 179-59-9
M. Wt: 180.291
InChI Key: YMHSDIRTXIEOLV-UHFFFAOYSA-N
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Description

6-Oxadispiro[4.1.4~7~.2~5~]tridecane (CAS 179-59-9) is a spirocyclic organic compound with the molecular formula C₁₂H₂₀O and a molecular weight of 180.287 g/mol . Its structure features two fused cycloalkane rings connected via a single oxygen atom, forming a unique spirocyclic framework.

Pharmacokinetic studies also highlight its relevance in drug development, as derivatives of similar spiro compounds are explored for bioactivity .

Properties

IUPAC Name

6-oxadispiro[4.1.47.25]tridecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O/c1-2-6-11(5-1)9-10-12(13-11)7-3-4-8-12/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHSDIRTXIEOLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCC3(O2)CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80667711
Record name 6-Oxadispiro[4.1.4~7~.2~5~]tridecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80667711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179-59-9
Record name 6-Oxadispiro[4.1.4~7~.2~5~]tridecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80667711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxadispiro[4.1.4~7~.2~5~]tridecane typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the formation of the spiro linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

6-Oxadispiro[4.1.4~7~.2~5~]tridecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced or replaced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

6-Oxadispiro[4.1.4~7~.2~5~]tridecane has several applications in scientific research:

    Chemistry: It is used as a model compound to study spirocyclic structures and their reactivity.

    Biology: The compound’s unique structure makes it a subject of interest in studying biological interactions and potential bioactivity.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a scaffold for drug development.

    Industry: The compound’s stability and reactivity make it useful in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Oxadispiro[4.1.4~7~.2~5~]tridecane involves its interaction with molecular targets through its spirocyclic structure. The oxygen atom within the spiro linkage can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzymatic reactions and receptor binding, depending on the specific application.

Comparison with Similar Compounds

13-Oxabicyclo[10.1.0]tridecane

  • Structure : A bicyclic spiro compound with an oxygen bridge (C₁₃H₂₂O, estimated MW: 194.31 g/mol).
  • Research Findings : Demonstrated binding affinity to estrogen receptors (ER) and epidermal growth factor receptors (EGFR) in breast cancer studies, with a glide score of -4.934 .

Spiro[4-methyl-5-oxo-10,13-dioxatricyclo[7.3.1.0⁴,⁹]tridecane]-2,2′-oxirane

  • Structure : A tricyclic spiro compound with multiple oxygen atoms (exact formula unspecified).
  • Research Findings : Identified in orange peel extract as a corrosion inhibitor for stainless steel, leveraging heteroatoms and aromatic systems for protective efficacy .

8-Oxabicyclo[3.2.1]octane Derivatives

  • Structure : Smaller spiro frameworks (e.g., 8-Oxabicyclo[3.2.1]octane, C₇H₁₂O).
  • Applications : Used in synthesizing flavorants and pharmaceutical intermediates .

Comparison with Linear Tridecane Derivatives

n-Tridecane (C₁₃H₂₈)

  • Properties : Linear alkane with MW 184.36 g/mol and high lipophilicity (logP >5) .
  • Research Findings :
    • Biomarker : Elevated concentrations detected in breath samples of multidrug-resistant tuberculosis (MDR-TB) patients (highest: MDR-TB > TB > controls) .
    • Insect Behavior : Major component of defensive secretions in Halyomorpha halys (brown marmorated stink bug), constituting ~89% of volatiles .
    • Food Science : Found in jasmine rice leaf tea and shrimp muscle, contributing to aroma profiles .

Tridecane Derivatives in Pharmaceuticals

  • Tridecane Amine: Isolated from Zanthoxylum nitidum, with mild anti-inflammatory activity (IC₅₀: 37.26 mg/L for NO inhibition) .

Data Table: Key Compounds and Properties

Compound Name Formula Molecular Weight (g/mol) logP Key Applications References
6-Oxadispiro[4.1.4~7~.2~5~]tridecane C₁₂H₂₀O 180.29 3.42 Polymers, drug delivery
13-Oxabicyclo[10.1.0]tridecane C₁₃H₂₂O 194.31 (estimated) N/A Anticancer research
n-Tridecane C₁₃H₂₈ 184.36 >5 Biomarker, insect pheromones
Spiro[...]tridecane-2,2′-oxirane Complex N/A N/A Corrosion inhibition
Tridecane Amine C₁₃H₂₉N 199.38 N/A Anti-inflammatory agents

Research Insights and Contradictions

  • Tridecane as a Biomarker: While elevated in TB/MDR-TB breath samples, its presence in controls necessitates complementary VOC profiling for diagnosis .
  • Insect Secretions: Tridecane dominates in H. halys but is non-specific, occurring in wood treatments and floral scents .
  • Spiro vs. Linear Compounds: Spiro derivatives like 6-Oxadispiro exhibit specialized applications (e.g., polymers, drug binding), whereas linear tridecane derivatives are broader in ecological and diagnostic roles.

Biological Activity

6-Oxadispiro[4.1.4~7~.2~5~]tridecane is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound this compound is characterized by a unique spirocyclic structure, which significantly influences its biological properties. The molecular formula and weight are essential for understanding its interactions in biological systems.

PropertyValue
Molecular Formula C₁₃H₂₄O
Molecular Weight 196.34 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interactions with cellular targets, including enzymes and receptors involved in various metabolic pathways.

  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes related to inflammation and cancer proliferation, although detailed mechanisms remain to be elucidated.
  • Receptor Modulation : There is evidence suggesting that it may modulate receptor activity, potentially influencing signaling pathways related to cell growth and apoptosis.

Pharmacological Effects

Research into the pharmacological effects of this compound has revealed several promising areas:

  • Anticancer Activity : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells.
  • Antimicrobial Properties : The compound has shown potential antimicrobial activity against several bacterial strains, indicating its utility in developing new antimicrobial agents.
  • Anti-inflammatory Effects : Initial findings suggest that it may possess anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases.

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

  • Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated the compound's effects on prostate cancer cells (PC-3). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment, with apoptosis confirmed through flow cytometry analysis.
  • Antimicrobial Evaluation : In a study assessing the antimicrobial activity against Staphylococcus aureus and Escherichia coli, this compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively, highlighting its potential as a new antimicrobial agent.
  • Anti-inflammatory Research : A recent investigation into its anti-inflammatory properties demonstrated a decrease in pro-inflammatory cytokines (IL-6 and TNF-alpha) in LPS-stimulated macrophages treated with the compound.

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